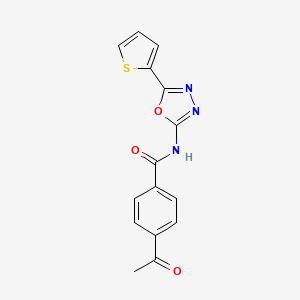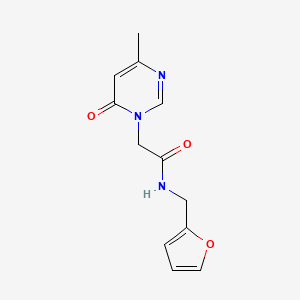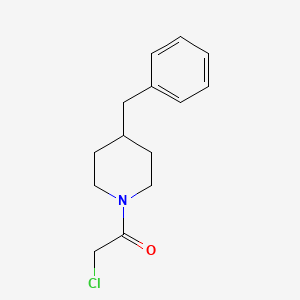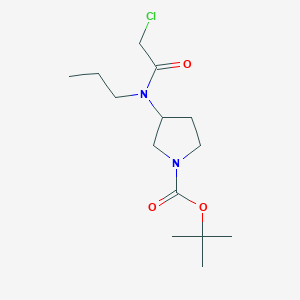
5-(1H-1,2,4-トリアゾール-5-イル)酢酸ナトリウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Sodium 2-(1H-1,2,4-triazol-5-yl)acetate” is a chemical compound that is part of the triazole family . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
科学的研究の応用
抗癌特性
5-(1H-1,2,4-トリアゾール-5-イル)酢酸ナトリウムとその誘導体は、抗癌剤としての可能性について研究されています。研究者たちは、新規な1,2,4-トリアゾール誘導体を合成し、MCF-7、HeLa、A549などのヒト癌細胞株に対する細胞毒性を評価しました。 これらの誘導体のいくつかは、有望な細胞毒性を示し、癌治療におけるさらなる開発のための潜在的な候補となっています .
創薬と医薬品化学
窒素原子を含む複素環化合物、特に1,2,4-トリアゾール環は、創薬において重要な骨格として役立ちます。これらの化合物は、さまざまな標的と水素結合を形成でき、薬物動態と薬理学的特性を向上させます。 5-(1H-1,2,4-トリアゾール-5-イル)酢酸ナトリウム誘導体は、このカテゴリーに属し、選択性と有効性を向上させた新規薬剤の設計のための機会を提供します .
生体接合と化学生物学
1,2,3-トリアゾール(1,2,4-トリアゾールを含む)は、生体接合研究に応用されています。研究者は、これらの化合物を使用して、生体分子(タンパク質や核酸など)を他の分子に連結させ、標的薬物送達、イメージング、診断を実現しています。 5-(1H-1,2,4-トリアゾール-5-イル)酢酸ナトリウム誘導体は、これらのアプリケーションにおいて役割を果たす可能性があります .
超分子化学と材料科学
超分子化学は、分子間の非共有結合相互作用を研究します。1,2,4-トリアゾールは、配位錯体やホストゲスト系などの超分子集合体の設計に使用されてきました。これらの材料は、センサー、触媒、薬物送達などの分野で使用されています。 5-(1H-1,2,4-トリアゾール-5-イル)酢酸ナトリウム誘導体は、この分野に貢献する可能性があります .
抗酸化作用と抗炎症作用
1,2,4-トリアゾール誘導体は、抗酸化作用と抗炎症作用を示してきました。 5-(1H-1,2,4-トリアゾール-5-イル)酢酸ナトリウムは、酸化ストレスと炎症関連疾患の軽減における可能性について検討される可能性があります .
その他の治療的応用
上記分野に加えて、1,2,4-トリアゾールは、鎮痛、防腐、利尿、片頭痛抑制などのさまざまな治療目的で研究されてきました。 5-(1H-1,2,4-トリアゾール-5-イル)酢酸ナトリウム誘導体は、同様の効果を示す可能性があり、さらなる研究が必要です .
作用機序
Target of Action
Sodium 2-(1H-1,2,4-triazol-5-yl)acetate is a derivative of 1,2,4-triazole, a heterocyclic compound containing nitrogen atoms . The primary targets of this compound are likely to be enzymes or receptors that interact with the 1,2,4-triazole moiety. The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of the enzyme .
Mode of Action
The compound interacts with its targets through the formation of hydrogen bonds . This interaction leads to changes in the target’s function, potentially inhibiting or enhancing its activity. The exact mode of action depends on the specific target and the context in which the compound is used.
Biochemical Pathways
For instance, some 1,2,4-triazole derivatives have been shown to have anticancer properties, suggesting that they may affect pathways related to cell proliferation and apoptosis .
Pharmacokinetics
1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which can improve their pharmacokinetic properties . These properties include absorption, distribution, metabolism, and excretion (ADME), all of which can impact the compound’s bioavailability.
Result of Action
Some 1,2,4-triazole derivatives have been shown to have promising cytotoxic activity against certain cancer cell lines
Action Environment
The action environment refers to the conditions under which the compound exerts its effects. Factors such as temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the reaction of certain compounds can be facilitated by heating . .
生化学分析
Biochemical Properties
Sodium 2-(1H-1,2,4-triazol-5-yl)acetate is known to interact with various enzymes and proteins . The nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450, and phenyl moieties have a key interaction in the active site of the enzyme . Furthermore, the carbonyl group in its structure has the ability to form hydrogen bonds .
Cellular Effects
Compounds with similar structures have been shown to inhibit the proliferation of certain cancer cells by inducing apoptosis .
Molecular Mechanism
The molecular mechanism of Sodium 2-(1H-1,2,4-triazol-5-yl)acetate involves several processes. The nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450, and phenyl moieties have a key interaction in the active site of the enzyme . Furthermore, the carbonyl group in its structure has the ability to form hydrogen bonds .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to exhibit changes in their effects over time .
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes and cofactors .
特性
IUPAC Name |
sodium;2-(1H-1,2,4-triazol-5-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2.Na/c8-4(9)1-3-5-2-6-7-3;/h2H,1H2,(H,8,9)(H,5,6,7);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIMPKQTYKEENY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)CC(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N3NaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2413899-96-2 |
Source


|
| Record name | sodium 2-(1H-1,2,4-triazol-3-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(benzylthio)acetamide](/img/structure/B2469976.png)



![N-(4-fluorobenzyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2469980.png)

![5-((3-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2469982.png)

![3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-((2-methylpiperidin-1-yl)methyl)-4H-chromen-4-one](/img/structure/B2469984.png)

![(1S,3S,5S)-6-[(2-Methylpropan-2-yl)oxycarbonyl]-6-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2469987.png)

